![molecular formula C9H10O B14639305 Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- CAS No. 56437-04-8](/img/structure/B14639305.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-1,3,5-triene, 3-methoxy- is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-1,3,5-triene family, known for its strained ring system and interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between cyclobutadiene and benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocyclobutene: A related compound with a similar bicyclic structure but lacking the methoxy group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methoxy substitution.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. The methoxy group can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-methoxylated counterparts.
Propriétés
Numéro CAS |
56437-04-8 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H10O/c1-10-9-5-4-7-2-3-8(7)6-9/h4-6H,2-3H2,1H3 |
Clé InChI |
PZGOWXPGHVSKNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



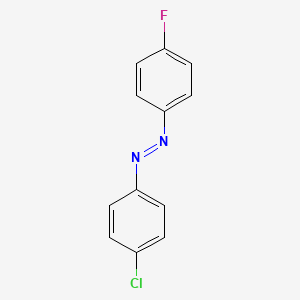
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
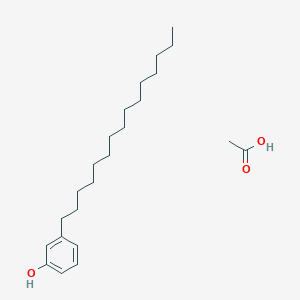
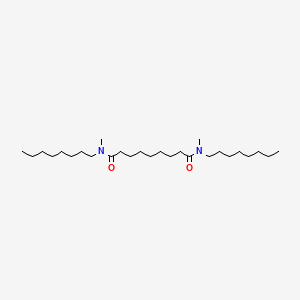
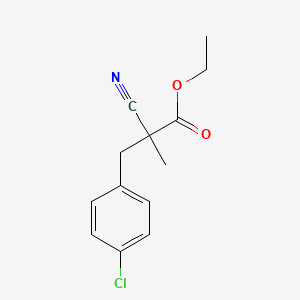
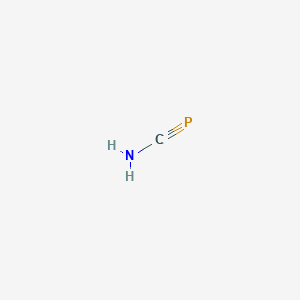
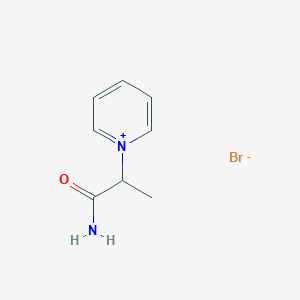
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
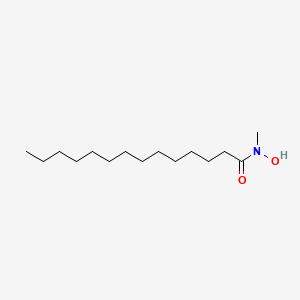
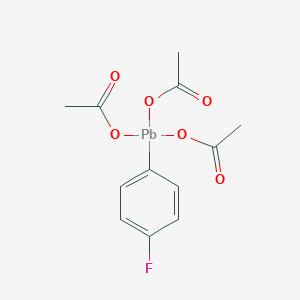
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
